

Spectroscopic Profile of 2-Amino-N-ethylbenzenesulfonanilide: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	2-Amino-N-ethylbenzenesulfonanilide
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An In-depth Analysis of NMR, IR, and MS Data for the Characterization of a Key Synthetic Intermediate

Introduction

2-Amino-N-ethylbenzenesulfonanilide, a substituted sulfonamide, represents a class of compounds with significant interest in medicinal chemistry and drug development. The precise elucidation of its molecular structure is paramount for understanding its reactivity, and potential biological activity, and for ensuring quality control in synthetic processes. This technical guide provides a comprehensive overview of the spectroscopic data of **2-Amino-N-ethylbenzenesulfonanilide**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the spectral features and the methodologies for their acquisition.

The structural characterization of a molecule like **2-Amino-N-ethylbenzenesulfonanilide**, with its distinct aromatic and aliphatic moieties, as well as key functional groups including a primary amine and a sulfonamide linkage, relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete and unambiguous confirmation of the compound's identity and purity.

Molecular Structure and Spectroscopic Correlation

The chemical structure of **2-Amino-N-ethylbenzenesulfonanilide** (IUPAC name: 2-amino-N-ethyl-N-phenylbenzenesulfonamide) is presented below.[\[1\]](#)[\[2\]](#) Understanding the connectivity of the atoms is fundamental to interpreting the spectroscopic data that follows.

Caption: Molecular Structure of **2-Amino-N-ethylbenzenesulfonanilide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-Amino-N-ethylbenzenesulfonanilide** is expected to exhibit distinct signals for the aromatic protons on both benzene rings, the protons of the ethyl group, and the protons of the primary amine.

Predicted ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 7.2	Multiplet	4H	Protons on the aminophenyl ring
~7.4 - 7.0	Multiplet	5H	Protons on the N-phenyl ring
~4.5 - 5.5	Broad Singlet	2H	-NH ₂ protons
~3.4	Quartet	2H	-N-CH ₂ -CH ₃
~1.2	Triplet	3H	-N-CH ₂ -CH ₃

Interpretation and Causality:

- Aromatic Protons (δ 7.8 - 7.0 ppm): The protons on the two aromatic rings will appear in the downfield region due to the deshielding effect of the aromatic ring currents. The substitution patterns on both rings will lead to complex splitting patterns (multiplets). The protons on the aminophenyl ring are expected to be slightly more downfield due to the electron-withdrawing effect of the sulfonamide group.
- Amine Protons (δ 4.5 - 5.5 ppm): The protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.
- Ethyl Group Protons (δ 3.4 and 1.2 ppm): The methylene protons (-CH₂-) of the ethyl group are adjacent to a nitrogen atom, which causes a downfield shift to around 3.4 ppm. These protons will appear as a quartet due to coupling with the three adjacent methyl protons. The methyl protons (-CH₃) will appear further upfield at around 1.2 ppm as a triplet, resulting from coupling with the two adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom will give a distinct signal.

Predicted ¹³C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~148 - 140	C-NH ₂ (aminophenyl ring)
~140 - 135	C-SO ₂ (aminophenyl ring)
~135 - 120	Aromatic CH carbons
~120 - 115	Aromatic C-N (N-phenyl ring)
~45 - 40	-N-CH ₂ -CH ₃
~15 - 10	-N-CH ₂ -CH ₃

Interpretation and Causality:

- Aromatic Carbons (δ 148 - 115 ppm): The carbon atoms of the two benzene rings will resonate in the downfield region characteristic of sp^2 hybridized carbons. The carbons attached to heteroatoms (C-NH₂ and C-SO₂) will be the most downfield due to the electronegativity of nitrogen and the strong electron-withdrawing effect of the sulfonyl group. The remaining aromatic carbons will appear in the range of 135-120 ppm.
- Ethyl Group Carbons (δ 45 - 10 ppm): The methylene carbon (-CH₂-) attached to the nitrogen will be observed around 40-45 ppm. The terminal methyl carbon (-CH₃) will be found in the upfield region, typically between 10 and 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Amino-N-ethylbenzenesulfonanilide** will show characteristic absorption bands for the N-H bonds of the primary amine, the S=O bonds of the sulfonamide, C-N bonds, and the aromatic C-H and C=C bonds. The NIST WebBook indicates the availability of an IR spectrum for this compound.[\[3\]](#)

Characteristic IR Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3400 - 3300	Primary Amine (-NH ₂)	N-H Symmetric & Asymmetric Stretching
1650 - 1580	Primary Amine (-NH ₂)	N-H Bending (Scissoring)
1350 - 1300	Sulfonamide (-SO ₂ -N)	S=O Asymmetric Stretching
1170 - 1150	Sulfonamide (-SO ₂ -N)	S=O Symmetric Stretching
3100 - 3000	Aromatic	C-H Stretching
1600 - 1450	Aromatic	C=C Stretching
1335 - 1250	Aromatic Amine	C-N Stretching

Interpretation and Causality:

- N-H Stretching: The presence of a primary amine is confirmed by two distinct bands in the $3400\text{-}3300\text{ cm}^{-1}$ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.
- S=O Stretching: The sulfonamide group is characterized by two strong absorption bands corresponding to the asymmetric (around $1350\text{-}1300\text{ cm}^{-1}$) and symmetric (around $1170\text{-}1150\text{ cm}^{-1}$) stretching of the S=O double bonds.
- Aromatic Vibrations: The presence of the benzene rings is indicated by C-H stretching vibrations just above 3000 cm^{-1} and C=C stretching vibrations in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- C-N Stretching: The stretching vibration of the C-N bond in the aromatic amine portion of the molecule is expected in the $1335\text{-}1250\text{ cm}^{-1}$ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. The NIST WebBook and PubChem indicate the availability of a mass spectrum (electron ionization) for this compound.[\[1\]](#)[\[3\]](#)

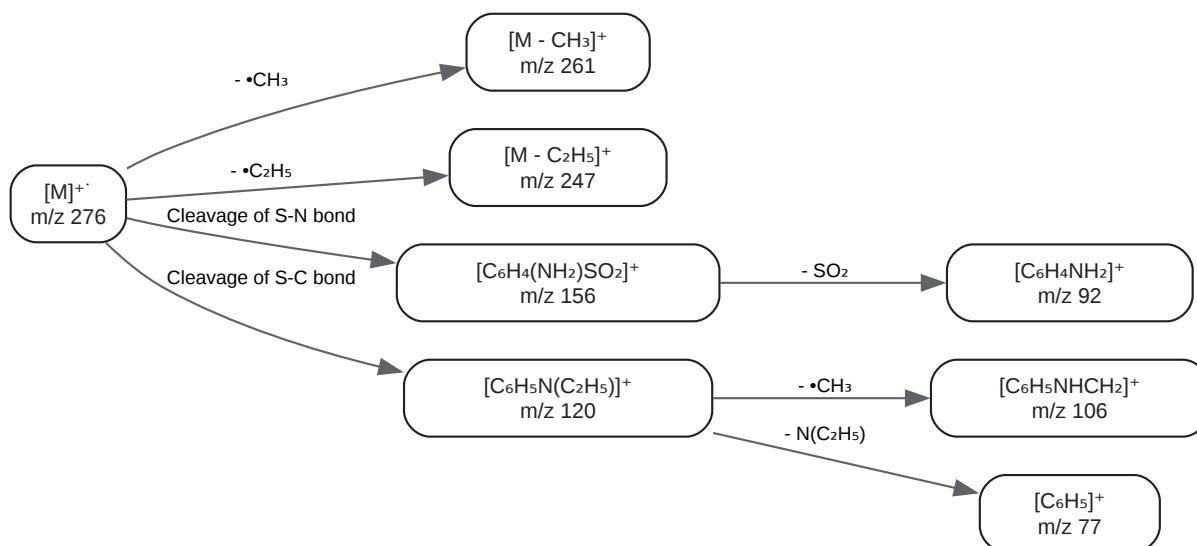
Expected Fragmentation Pattern (Electron Ionization - EI):

The electron ionization mass spectrum of **2-Amino-N-ethylbenzenesulfonanilide** is expected to show a molecular ion peak (M^+) at m/z 276, corresponding to its molecular weight.[\[1\]](#)[\[2\]](#) The fragmentation pattern will likely involve the cleavage of the bonds adjacent to the nitrogen and sulfur atoms, as well as fragmentation of the ethyl group.

Key Predicted Fragment Ions:

m/z	Proposed Fragment
276	$[M]^+$ (Molecular Ion)
261	$[M - \text{CH}_3]^+$
247	$[M - \text{C}_2\text{H}_5]^+$
156	$[\text{C}_6\text{H}_4(\text{NH}_2)\text{SO}_2]^+$
120	$[\text{C}_6\text{H}_5\text{N}(\text{C}_2\text{H}_5)]^+$
106	$[\text{C}_6\text{H}_5\text{NHCH}_2]^+$
92	$[\text{C}_6\text{H}_4\text{NH}_2]^+$
77	$[\text{C}_6\text{H}_5]^+$

Interpretation of Fragmentation:



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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

The fragmentation is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can occur through various pathways, including:

- Loss of alkyl fragments: Cleavage of the ethyl group can lead to the loss of a methyl radical ($\bullet\text{CH}_3$) to give a fragment at m/z 261, or an ethyl radical ($\bullet\text{C}_2\text{H}_5$) to give a fragment at m/z 247.
- Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of the benzenesulfonyl cation fragment ($[\text{C}_6\text{H}_4(\text{NH}_2)\text{SO}_2]^+$) at m/z 156 and the N-ethylaniline radical.
- Cleavage of the S-C bond: This would result in the formation of the $[\text{C}_6\text{H}_5\text{N}(\text{C}_2\text{H}_5)]^+$ fragment at m/z 120.
- Further fragmentation: The initial fragments can undergo further fragmentation. For example, the fragment at m/z 156 can lose SO_2 to give the aminophenyl cation at m/z 92. The fragment at m/z 120 can lose a methyl radical to form an ion at m/z 106.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential. The following are recommended step-by-step methodologies for the analysis of **2-Amino-N-ethylbenzenesulfonanilide**.

NMR Spectroscopy Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). DMSO-d_6 is often a good choice for sulfonamides as it can help in observing the exchangeable NH_2 protons.
- Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample. Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

- Shimming and Referencing: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity. Use the residual solvent peak or an internal standard like tetramethylsilane (TMS) for chemical shift referencing.

Caption: NMR Experimental Workflow.

IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples with minimal preparation.

- Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean ATR crystal.
- Sample Application: Place a small amount of the solid **2-Amino-N-ethylbenzenesulfonanilide** powder directly onto the ATR crystal.
- Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.
- Data Acquisition: Collect the IR spectrum.
- Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound due to its volatility.

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
 - Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector: Set the injector temperature to around 250 °C.

- Oven Program: Start with an initial oven temperature of around 100 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of around 280-300 °C.
 - Carrier Gas: Use helium at a constant flow rate.
- MS Conditions:
- Ionization Mode: Use Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a mass range of m/z 50-350.
 - Source and Transfer Line Temperatures: Set the ion source temperature to ~230 °C and the transfer line temperature to ~280 °C.

Conclusion

The comprehensive spectroscopic analysis of **2-Amino-N-ethylbenzenesulfonanilide** using NMR, IR, and MS provides a robust and unambiguous characterization of its molecular structure. The detailed interpretation of the spectral data, grounded in the fundamental principles of each technique, allows for the confident identification of this compound and serves as a critical reference for its use in research and development. The provided experimental protocols offer a standardized approach to obtaining high-quality data, ensuring consistency and reliability in the laboratory. This guide, therefore, serves as an essential resource for scientists working with this and related sulfonamide derivatives.

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